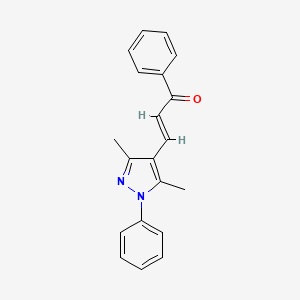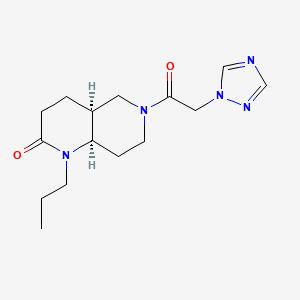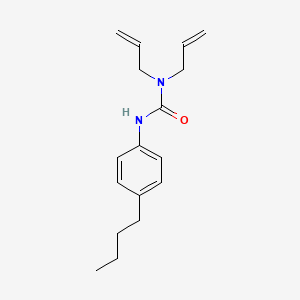
3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-phenyl-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-phenyl-2-propen-1-one, also known as chalcone, is a flavonoid compound that has gained significant attention in scientific research due to its potential therapeutic applications. Chalcone is a yellow crystalline solid that is synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Wirkmechanismus
Chalcone exerts its therapeutic effects through various mechanisms of action, including inhibition of cell proliferation, induction of apoptosis, modulation of signaling pathways, and regulation of gene expression. Chalcone has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase and inhibiting the expression of cyclins and cyclin-dependent kinases. Chalcone has also been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. Chalcone has been shown to modulate various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways, which play a crucial role in inflammation and cancer. Chalcone has also been shown to regulate gene expression by inhibiting the expression of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects
Chalcone has various biochemical and physiological effects, including inhibition of enzyme activity, modulation of gene expression, and regulation of signaling pathways. Chalcone has been shown to inhibit the activity of various enzymes, including tyrosinase, cyclooxygenase, and lipoxygenase, which play a crucial role in inflammation and cancer. Chalcone has also been shown to modulate gene expression by inhibiting the expression of various genes involved in inflammation and cancer. Chalcone has been shown to regulate various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways, which play a crucial role in inflammation and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
Chalcone has several advantages for lab experiments, including its easy synthesis, low cost, and availability. Chalcone can be synthesized through various methods, and its synthesis is relatively simple and cost-effective. Chalcone is also readily available, making it an ideal compound for lab experiments. However, 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-phenyl-2-propen-1-one has some limitations for lab experiments, including its low solubility in water and its instability under certain conditions. Chalcone has low solubility in water, which can limit its use in aqueous solutions. Chalcone is also unstable under certain conditions, such as high temperature and pH, which can affect its stability and activity.
Zukünftige Richtungen
Chalcone has several potential future directions for scientific research, including its use as a novel therapeutic agent for various diseases, including cancer, inflammation, and diabetes. Chalcone can be modified to enhance its therapeutic properties, such as its solubility and stability, which can improve its efficacy and safety. Chalcone can also be used in combination with other compounds to enhance its therapeutic effects, such as chemotherapy drugs and natural compounds. Additionally, 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-phenyl-2-propen-1-one can be used as a lead compound for the development of new drugs with improved efficacy and safety. Further research is needed to explore the potential therapeutic applications of 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-phenyl-2-propen-1-one and its derivatives, as well as their underlying mechanisms of action.
Conclusion
In conclusion, 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-phenyl-2-propen-1-one is a flavonoid compound that has gained significant attention in scientific research due to its potential therapeutic applications. Chalcone can be synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. Chalcone has various advantages for lab experiments, including its easy synthesis, low cost, and availability, but also has some limitations, including its low solubility and instability. Chalcone has several potential future directions for scientific research, including its use as a novel therapeutic agent for various diseases and its modification to enhance its therapeutic properties.
Synthesemethoden
Chalcone can be synthesized through various methods, including Claisen-Schmidt condensation, aldol condensation, and Perkin's reaction. Claisen-Schmidt condensation involves the reaction of an aromatic aldehyde with an α,β-unsaturated ketone in the presence of a base catalyst, resulting in the formation of 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-phenyl-2-propen-1-one. Aldol condensation involves the reaction of an aldehyde or ketone with a carbonyl compound in the presence of a base catalyst, resulting in the formation of a β-hydroxyketone intermediate, which is then dehydrated to form 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-phenyl-2-propen-1-one. Perkin's reaction involves the condensation of an aromatic acid with an aldehyde in the presence of a base catalyst, resulting in the formation of an α,β-unsaturated acid, which is then decarboxylated to form 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-phenyl-2-propen-1-one.
Wissenschaftliche Forschungsanwendungen
Chalcone has been extensively studied for its potential therapeutic applications, including anticancer, anti-inflammatory, antidiabetic, antifungal, and antioxidant properties. Chalcone has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest, as well as inhibiting angiogenesis and metastasis. Chalcone has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and enzymes, as well as reducing oxidative stress. Chalcone has been studied for its potential antidiabetic effects by improving glucose uptake and insulin sensitivity. Chalcone has also been shown to have antifungal properties by inhibiting the growth of various fungal species, including Candida albicans. Additionally, 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-phenyl-2-propen-1-one has been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress.
Eigenschaften
IUPAC Name |
(E)-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c1-15-19(13-14-20(23)17-9-5-3-6-10-17)16(2)22(21-15)18-11-7-4-8-12-18/h3-14H,1-2H3/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKERUQQAIAGGOA-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C=CC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)/C=C/C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-({3-[(3-hydroxyazetidin-1-yl)carbonyl]-1H-pyrazol-5-yl}methoxy)phenyl]ethanone](/img/structure/B5439709.png)

![2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5439732.png)


![3-(4-ethyl-1H-pyrazol-5-yl)-1-{[2-(pyrrolidin-1-ylmethyl)-1,3-thiazol-5-yl]carbonyl}piperidine](/img/structure/B5439751.png)
![4-[3-methyl-5-(phenoxymethyl)-2-furoyl]-2-(trifluoromethyl)morpholine](/img/structure/B5439756.png)
![4-(1-{[1-(methoxyacetyl)-3-piperidinyl]carbonyl}-3-azetidinyl)pyridine](/img/structure/B5439761.png)
![(2S*,4S*,5R*)-5-(4-chlorophenyl)-1,2-dimethyl-4-[(4-methylpiperazin-1-yl)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B5439767.png)


![1-[(2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-yl)carbonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5439794.png)
![N-{2-[(dimethylamino)sulfonyl]ethyl}-5-ethylthiophene-3-carboxamide](/img/structure/B5439815.png)